Cas no 2034262-02-5 (2-(pyrimidin-2-ylsulfanyl)-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one)
![2-(pyrimidin-2-ylsulfanyl)-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one structure](https://www.kuujia.com/scimg/cas/2034262-02-5x500.png)
2-(pyrimidin-2-ylsulfanyl)-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(pyrimidin-2-ylthio)ethanone
- AKOS032457272
- 2034262-02-5
- 2-(pyrimidin-2-ylsulfanyl)-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
- 2-pyrimidin-2-ylsulfanyl-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone
- F6458-0359
-
- Inchi: 1S/C16H17N9OS/c26-15(10-27-16-18-4-1-5-19-16)24-8-6-23(7-9-24)13-2-3-14(22-21-13)25-12-17-11-20-25/h1-5,11-12H,6-10H2
- InChI Key: LXICWQBCDFFPJK-UHFFFAOYSA-N
- SMILES: S(C1N=CC=CN=1)CC(N1CCN(C2=CC=C(N3C=NC=N3)N=N2)CC1)=O
Computed Properties
- Exact Mass: 383.12767737g/mol
- Monoisotopic Mass: 383.12767737g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 485
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 131Ų
2-(pyrimidin-2-ylsulfanyl)-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6458-0359-5mg |
2-(pyrimidin-2-ylsulfanyl)-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one |
2034262-02-5 | 90%+ | 5mg |
$69.0 | 2023-05-13 | |
Life Chemicals | F6458-0359-100mg |
2-(pyrimidin-2-ylsulfanyl)-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one |
2034262-02-5 | 90%+ | 100mg |
$248.0 | 2023-05-13 | |
Life Chemicals | F6458-0359-15mg |
2-(pyrimidin-2-ylsulfanyl)-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one |
2034262-02-5 | 90%+ | 15mg |
$89.0 | 2023-05-13 | |
Life Chemicals | F6458-0359-5μmol |
2-(pyrimidin-2-ylsulfanyl)-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one |
2034262-02-5 | 90%+ | 5μl |
$63.0 | 2023-05-13 | |
Life Chemicals | F6458-0359-4mg |
2-(pyrimidin-2-ylsulfanyl)-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one |
2034262-02-5 | 90%+ | 4mg |
$66.0 | 2023-05-13 | |
Life Chemicals | F6458-0359-25mg |
2-(pyrimidin-2-ylsulfanyl)-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one |
2034262-02-5 | 90%+ | 25mg |
$109.0 | 2023-05-13 | |
Life Chemicals | F6458-0359-3mg |
2-(pyrimidin-2-ylsulfanyl)-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one |
2034262-02-5 | 90%+ | 3mg |
$63.0 | 2023-05-13 | |
Life Chemicals | F6458-0359-2μmol |
2-(pyrimidin-2-ylsulfanyl)-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one |
2034262-02-5 | 90%+ | 2μl |
$57.0 | 2023-05-13 | |
Life Chemicals | F6458-0359-40mg |
2-(pyrimidin-2-ylsulfanyl)-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one |
2034262-02-5 | 90%+ | 40mg |
$140.0 | 2023-05-13 | |
Life Chemicals | F6458-0359-10μmol |
2-(pyrimidin-2-ylsulfanyl)-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one |
2034262-02-5 | 90%+ | 10μl |
$69.0 | 2023-05-13 |
2-(pyrimidin-2-ylsulfanyl)-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one Related Literature
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
Additional information on 2-(pyrimidin-2-ylsulfanyl)-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
Comprehensive Analysis of 2-(pyrimidin-2-ylsulfanyl)-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one (CAS No. 2034262-02-5)
In the rapidly evolving field of medicinal chemistry and drug discovery, 2-(pyrimidin-2-ylsulfanyl)-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one (CAS No. 2034262-02-5) has emerged as a compound of significant interest. This heterocyclic molecule, characterized by its pyrimidine, pyridazine, and triazole moieties, exhibits unique structural features that make it a promising candidate for various biomedical applications. Researchers are particularly intrigued by its potential role in modulating enzymatic pathways and receptor interactions, which could pave the way for novel therapeutic interventions.
The compound's intricate architecture, featuring a piperazine linker and a sulfanyl bridge, contributes to its distinct physicochemical properties. These attributes are critical in determining its bioavailability, metabolic stability, and target selectivity—key factors often searched by professionals in drug design and ADMET studies. Recent discussions in scientific forums highlight growing curiosity about how such multi-heterocyclic systems can address challenges like kinase inhibition or protein-protein interaction modulation, topics frequently queried in academic databases.
From a synthetic chemistry perspective, the incorporation of 1H-1,2,4-triazole and pyridazine rings offers opportunities for diverse functionalization strategies. This aligns with current trends in fragment-based drug discovery, where researchers explore how minor structural variations (e.g., replacing the pyrimidin-2-ylsulfanyl group) could enhance potency or reduce off-target effects. Such inquiries dominate recent literature searches, reflecting the compound's relevance in structure-activity relationship (SAR) studies.
In pharmacological contexts, preliminary computational analyses suggest that 2034262-02-5 may interact with ATP-binding sites or allosteric pockets—a hypothesis corroborated by its structural resemblance to known small-molecule modulators. This has sparked discussions about its applicability in precision medicine, especially for conditions where conventional therapies face limitations. Notably, its logP and hydrogen-bonding capacity (frequently calculated parameters in cheminformatics workflows) indicate balanced lipophilicity for membrane permeability.
The compound's nomenclature itself—often a challenge for researchers—serves as a testament to its complexity. Breaking down the name: the 1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl} segment points to a N-substituted piperazine core, while the 2-(pyrimidin-2-ylsulfanyl) moiety introduces potential for thioether-mediated interactions. Such detailed structural insights are increasingly sought after in medicinal chemistry tutorials and patent analyses.
As the scientific community prioritizes targeted therapies and polypharmacology, compounds like 2034262-02-5 gain attention for their ability to engage multiple biological targets simultaneously. This aligns with Google Scholar metrics showing rising searches for multi-kinase inhibitors and scaffold hopping strategies. Its pyridazine-triazole combination, rarely seen in FDA-approved drugs, further underscores its novelty in hit-to-lead optimization campaigns.
From an industrial standpoint, the scalability of synthesizing 2-(pyrimidin-2-ylsulfanyl)-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one remains an active area of investigation. Process chemists are exploring green chemistry approaches to construct its heterocyclic framework—a topic trending in sustainable pharmaceutical manufacturing circles. The compound's crystallinity and salt-forming propensity (common queries in preformulation studies) also warrant thorough characterization.
In conclusion, CAS No. 2034262-02-5 represents a compelling case study in modern bioisosteric replacement and privileged structure utilization. Its multifaceted chemical personality addresses pressing questions in drug-likeness optimization while offering teachable moments in retrosynthetic analysis. As artificial intelligence transforms de novo molecular design, this compound's journey from bench to potential bedside will undoubtedly provide valuable data points for the next generation of small-molecule therapeutics.
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